N-Methyl-N-(pyridin-4-ylmethyl)acrylamide
Description
N-Methyl-N-(pyridin-4-ylmethyl)acrylamide is an organic compound that features a pyridine ring substituted with a methyl group and an acrylamide moiety
Properties
IUPAC Name |
N-methyl-N-(pyridin-4-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-3-10(13)12(2)8-9-4-6-11-7-5-9/h3-7H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCVMLJHFTYTJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(pyridin-4-ylmethyl)acrylamide typically involves the reaction of N-methyl-N-(pyridin-4-ylmethyl)amine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(pyridin-4-ylmethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols can attack the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of N-Methyl-N-(pyridin-4-ylmethyl)acrylic acid.
Reduction: Formation of N-Methyl-N-(pyridin-4-ylmethyl)propionamide.
Substitution: Formation of N-Methyl-N-(pyridin-4-ylmethyl) derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-N-(pyridin-4-ylmethyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-(pyridin-4-ylmethyl)acrylamide involves its interaction with molecular targets through its acrylamide and pyridine moieties. The acrylamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the pyridine ring can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(pyridin-4-ylmethyl)amine
- N-Methyl-N-(pyridin-4-ylmethyl)prop-2-yn-1-amine
- N-Methyl-N-(pyridin-4-ylmethyl)glycine dihydrochloride
Uniqueness
N-Methyl-N-(pyridin-4-ylmethyl)acrylamide is unique due to its combination of the acrylamide and pyridine functionalities, which confer distinct reactivity and interaction profiles. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.
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